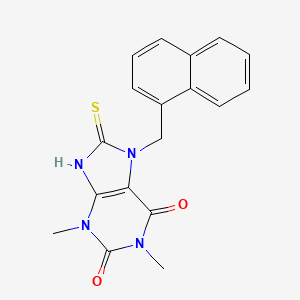

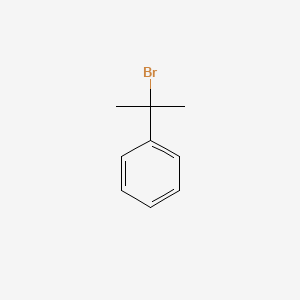

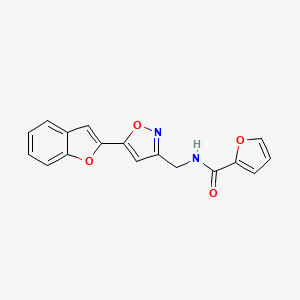

![molecular formula C13H14N2O4 B3005346 Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate CAS No. 2260936-09-0](/img/structure/B3005346.png)

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is well-documented in the provided papers. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is an important intermediate for anticancer drugs, synthesized through a multi-step process including nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, and their confirmation often requires sophisticated techniques such as X-ray crystallography. For example, the structure of a tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was confirmed by X-ray diffraction studies . Similarly, the crystal structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was determined by X-ray diffraction .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate derivatives have been used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds . The versatility of these compounds in chemical reactions makes them valuable for the synthesis of a wide range of organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are often characterized using techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . The crystallographic analysis provides detailed information about the molecular conformation and intermolecular interactions, such as hydrogen bonding . Density functional theory (DFT) calculations can be used to predict and analyze the electronic structure and physicochemical properties of these compounds .

Aplicaciones Científicas De Investigación

Lithiation and Substitution Reactions : A study by Smith et al. (2013) investigated the lithiation of related compounds, revealing that lithiation with tert-butyllithium in tetrahydrofuran occurs on nitrogen and the ring at the 4-position, producing substituted derivatives. This indicates a potential application in creating substituted pyridine derivatives, a process relevant in synthetic organic chemistry (Smith et al., 2013).

Synthesis of Imidazo[4,5-b]pyridin-2-ones : Research by Scott (2006) demonstrated a palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate, leading to the synthesis of 3-arylated imidazo[4,5-b]pyridin-2-ones. This highlights its role in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Scott, 2006).

Hydrogen Bond Studies : Baillargeon et al. (2014) analyzed the hydrogen bonds in crystals of a similar tert-butyl carbamate compound. The study focused on the orientation of the carbamate and amide, revealing significant insights into molecular interactions, which can be crucial in material science and crystal engineering (Baillargeon et al., 2014).

Photocatalyzed Amination : Wang et al. (2022) reported on the use of tert-butyl carbamate derivatives in a photoredox-catalyzed amination process. This research opens up avenues for the use of such compounds in photocatalysis, a field with applications in green chemistry and sustainable energy solutions (Wang et al., 2022).

Propiedades

IUPAC Name |

tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-13(2,3)19-12(17)15-8-4-11-10(14-6-8)5-9(7-16)18-11/h4-7H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBERAXBBHJSGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C(O2)C=O)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

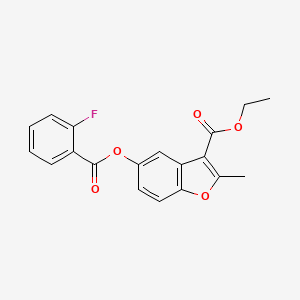

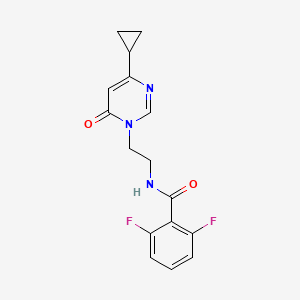

![4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B3005263.png)

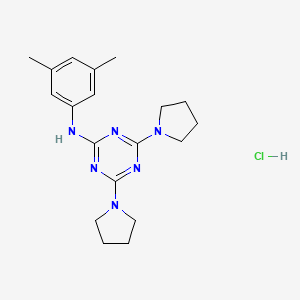

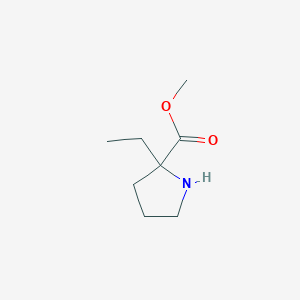

![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)

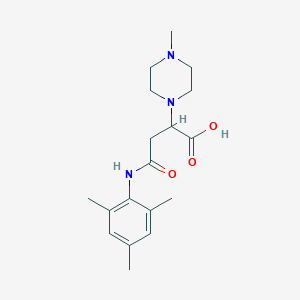

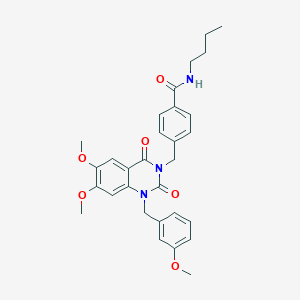

![N-(5-methylisoxazol-3-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3005272.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)

![N-[[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]prop-2-enamide](/img/structure/B3005280.png)